Tirucallane Cytotoxicity: Comparable HepG2 Activity to Doxorubicin with Reduced Structural Complexity
Compound 1 (a tirucallane triterpenoid from Pistacia lentiscus) exhibited cytotoxic activity against HepG2 human hepatoma cells comparable to the standard chemotherapeutic agent doxorubicin [1]. This demonstrates that certain tirucallane derivatives can achieve potency levels approaching established clinical agents while offering a distinct natural product scaffold.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 human hepatoma cells |
|---|---|
| Target Compound Data | IC50 = 4.92 μM (Compound 1, tirucallane triterpenoid from Pistacia lentiscus) |
| Comparator Or Baseline | Doxorubicin, IC50 = 1.34 μM |
| Quantified Difference | Compound 1 IC50 is 3.67-fold higher than doxorubicin (comparable activity within same order of magnitude) |
| Conditions | HepG2 human hepatoma cell line; standard cytotoxicity assay |
Why This Matters
This provides a quantitative benchmark for evaluating tirucallane derivatives as potential hepatoma-targeting leads relative to a widely used clinical comparator.
- [1] Liu, W., et al. Tirucallane triterpenoids from the mastic (Pistacia lentiscus) and their anti-inflammatory and cytotoxic activities. Phytochemistry. 2021; 182: 112596. View Source
